4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

Catalog No.
S548316
CAS No.
902135-91-5
M.F
C16H18Cl3N5O2
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-py...

CAS Number

902135-91-5

Product Name

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

Molecular Formula

C16H18Cl3N5O2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AT7519; AT-7519; AT 7519; AT-7519 HCl.

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Description

The exact mass of the compound 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target and Mechanism of Action

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as AT7519, is a small molecule inhibitor that targets Cyclin-Dependent Kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in regulating the cell cycle. By binding to specific CDKs, AT7519 disrupts their activity, leading to cell cycle arrest and ultimately cell death in cancer cells [].

Potential for Cancer Treatment

AT7519's ability to inhibit CDKs makes it a promising candidate for cancer treatment. Cancerous cells often exhibit uncontrolled cell division, and by targeting CDKs, AT7519 has the potential to slow or halt this process []. Research suggests that AT7519 may be particularly effective against solid tumors and hematological malignancies [].

Selectivity and Advantages

AT7519 demonstrates selectivity towards certain CDKs, potentially reducing side effects compared to broad-spectrum kinase inhibitors []. This selectivity is an ongoing area of research, with scientists aiming to optimize AT7519's targeting for specific cancers.

Delivery and Bioavailability

Studies indicate that AT7519 may be orally bioavailable, meaning it can be taken by mouth, which could improve patient compliance compared to injectable medications []. However, further research is needed to fully understand the optimal delivery methods and pharmacokinetic profile of AT7519.

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, also known as AT7519 HCl, is a synthetic compound belonging to the pyrazole class. It features a complex structure characterized by a pyrazole ring substituted with various functional groups, including a dichlorobenzamide and a piperidine moiety. The molecular formula is C₁₆H₁₈Cl₃N₅O, and it has a molecular weight of 396.7 g/mol .

AT7519 HCl acts as a selective inhibitor of specific cyclin-dependent kinases (CDKs) [, ]. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, AT7519 HCl can disrupt uncontrolled cell division, a characteristic of cancer cells [, ].

The exact mechanism of CDK inhibition by AT7519 HCl is not fully elucidated. However, it is believed to involve binding to the ATP-binding pocket of the CDK enzyme, thereby preventing ATP binding and subsequent CDK activation [].

Typical of amides and pyrazoles, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorinated aromatic ring may undergo nucleophilic substitution reactions.
  • Cyclization: Potential for further cyclization reactions due to the presence of reactive functional groups.

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride exhibits significant biological activity as a multi-cyclin-dependent kinase (CDK) inhibitor. It is particularly effective against CDK1, CDK2, CDK4, CDK6, and CDK9, with an IC50 range of 10-210 nM. Its inhibitory action on these kinases suggests potential applications in cancer therapy by interfering with cell cycle regulation .

The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves:

  • Formation of the Pyrazole Core: The initial step may include the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole structure.
  • Amidation: The introduction of the dichlorobenzamide group through amidation reactions using coupling agents.
  • Piperidine Attachment: The piperidine moiety is then added via nucleophilic substitution or coupling reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by treating the base form with hydrochloric acid.

The primary application of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride lies in oncology as a CDK inhibitor. It has potential uses in:

  • Cancer Treatment: Targeting various cancers by inhibiting cell proliferation.
  • Research: As a tool compound in studies investigating cell cycle dynamics and kinase signaling pathways.

Studies have shown that this compound interacts selectively with cyclin-dependent kinases, demonstrating competitive inhibition with ATP binding sites. Its specificity towards certain kinases makes it a valuable candidate for targeted cancer therapies . Further interaction studies may explore its effects on downstream signaling pathways and potential off-target effects.

Several compounds share structural or functional similarities with 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride:

Compound NameStructureBiological ActivityUnique Features
AT7519Pyrazole derivativeMulti-CDK inhibitorBroad spectrum against multiple CDKs
PalbociclibPyridopyrimidineSelective CDK4/6 inhibitorFDA-approved for breast cancer
RibociclibCyclin-dependent kinase inhibitorCDK4/6 inhibitorUsed in combination therapies
AbemaciclibCyclin-dependent kinase inhibitorCDK4/6 inhibitorContinuous dosing regimen

Uniqueness

The uniqueness of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride lies in its broad inhibition profile across multiple cyclin-dependent kinases compared to other compounds that may target only specific kinases like CDK4/6. This characteristic may enhance its therapeutic efficacy in various cancer types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

417.052608 g/mol

Monoisotopic Mass

417.052608 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lucas CD, Dorward DA, Tait MA, Fox S, Marwick JA, Allen KC, Robb CT, Hirani N, Haslett C, Duffin R, Rossi AG. Downregulation of Mcl-1 has anti-inflammatory pro-resolution effects and enhances bacterial clearance from the lung. Mucosal Immunol. 2013 Nov 27. doi: 10.1038/mi.2013.102. [Epub ahead of print] PubMed PMID: 24280938.
2: Dolman ME, den Hartog IJ, Molenaar JJ, Schellens JH, Beijnen JH, Sparidans RW. Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma. J Pharm Biomed Anal. 2014 Jan 25;88:216-20. doi: 10.1016/j.jpba.2013.08.051. Epub 2013 Sep 12. PubMed PMID: 24080524.
3: Alessandri AL, Duffin R, Leitch AE, Lucas CD, Sheldrake TA, Dorward DA, Hirani N, Pinho V, de Sousa LP, Teixeira MM, Lyons JF, Haslett C, Rossi AG. Induction of eosinophil apoptosis by the cyclin-dependent kinase inhibitor AT7519 promotes the resolution of eosinophil-dominant allergic inflammation. PLoS One. 2011;6(9):e25683. doi: 10.1371/journal.pone.0025683. Epub 2011 Sep 30. PubMed PMID: 21984938; PubMed Central PMCID: PMC3184151.
4: Mahadevan D, Plummer R, Squires MS, Rensvold D, Kurtin S, Pretzinger C, Dragovich T, Adams J, Lock V, Smith DM, Von Hoff D, Calvert H. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Ann Oncol. 2011 Sep;22(9):2137-43. doi: 10.1093/annonc/mdq734. Epub 2011 Feb 16. PubMed PMID: 21325451.
5: Squires MS, Cooke L, Lock V, Qi W, Lewis EJ, Thompson NT, Lyons JF, Mahadevan D. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. Mol Cancer Ther. 2010 Apr;9(4):920-8. doi: 10.1158/1535-7163.MCT-09-1071. Epub 2010 Mar 30. PubMed PMID: 20354122.
6: Santo L, Vallet S, Hideshima T, Cirstea D, Ikeda H, Pozzi S, Patel K, Okawa Y, Gorgun G, Perrone G, Calabrese E, Yule M, Squires M, Ladetto M, Boccadoro M, Richardson PG, Munshi NC, Anderson KC, Raje N. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Oncogene. 2010 Apr 22;29(16):2325-36. doi: 10.1038/onc.2009.510. Epub 2010 Jan 25. PubMed PMID: 20101221; PubMed Central PMCID: PMC3183744.
7: Squires MS, Feltell RE, Wallis NG, Lewis EJ, Smith DM, Cross DM, Lyons JF, Thompson NT. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Mol Cancer Ther. 2009 Feb;8(2):324-32. doi: 10.1158/1535-7163.MCT-08-0890. Epub 2009 Jan 27. PubMed PMID: 19174555.
8: Wyatt PG, Woodhead AJ, Berdini V, Boulstridge JA, Carr MG, Cross DM, Davis DJ, Devine LA, Early TR, Feltell RE, Lewis EJ, McMenamin RL, Navarro EF, O'Brien MA, O'Reilly M, Reule M, Saxty G, Seavers LC, Smith DM, Squires MS, Trewartha G, Walker MT, Woolford AJ. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 2008 Aug 28;51(16):4986-99. doi: 10.1021/jm800382h. Epub 2008 Jul 26. PubMed PMID: 18656911.

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